molecular formula C11H13ClN2O2 B12114346 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B12114346
M. Wt: 240.68 g/mol
InChI Key: NJAIOCXWQMXNIX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride can be achieved through various chemical methods. One common approach involves the reaction of ® or (S)-3-amino-4-(4-cyanophenyl)butyric acid with hydrochloric acid, followed by crystallization under appropriate conditions to obtain the acid salt . Another method involves the use of Ullmann-type aryl amination reactions with aryl halides .

Industrial Production Methods

Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include aryl halides for Ullmann-type aryl amination reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with aryl halides can produce N-aryl amino butanoic acids .

Scientific Research Applications

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways The exact mechanism depends on the specific application and the biological system being studied

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is unique due to its specific chemical structure, which includes a cyanophenyl group. This structure imparts distinct chemical and biological properties, making it valuable for specific research applications. Its ability to undergo various chemical reactions and its use in the synthesis of complex chemical intermediates further highlight its uniqueness.

Properties

IUPAC Name

3-amino-4-(3-cyanophenyl)butanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJAIOCXWQMXNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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